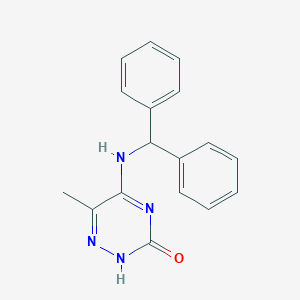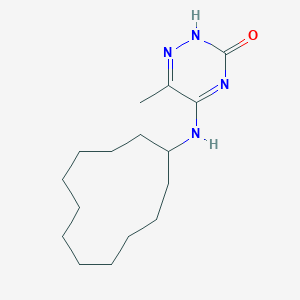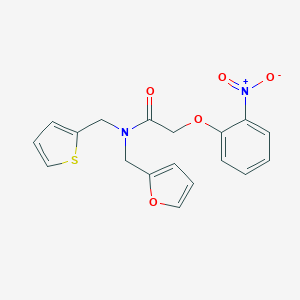![molecular formula C7H12N4O2 B254245 5-[(3-methoxypropyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254245.png)
5-[(3-methoxypropyl)amino]-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxypropylamino)-2H-1,2,4-triazin-3-one is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This specific compound is characterized by the presence of a methoxypropylamino group attached to the triazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methoxypropyl)amino]-1,2,4-triazin-3(2H)-one typically involves the reaction of 3-methoxypropylamine with a suitable triazine precursor. One common method is the nucleophilic substitution reaction where 3-methoxypropylamine reacts with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxypropylamino)-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxypropylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-(3-Methoxypropylamino)-2H-1,2,4-triazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(3-methoxypropyl)amino]-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The methoxypropylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The triazine ring can also participate in various chemical reactions, contributing to the compound’s overall effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Methoxypropylamine: A precursor used in the synthesis of 5-[(3-methoxypropyl)amino]-1,2,4-triazin-3(2H)-one.
Cyanuric Chloride: Another precursor used in the synthesis process.
Other Triazine Derivatives: Compounds such as melamine and atrazine, which share the triazine ring structure but differ in their functional groups.
Uniqueness
5-(3-Methoxypropylamino)-2H-1,2,4-triazin-3-one is unique due to the presence of the methoxypropylamino group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other triazine derivatives may not be suitable.
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.2 g/mol |
IUPAC Name |
5-(3-methoxypropylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C7H12N4O2/c1-13-4-2-3-8-6-5-9-11-7(12)10-6/h5H,2-4H2,1H3,(H2,8,10,11,12) |
InChI Key |
CLGKCYVBQUXYRJ-UHFFFAOYSA-N |
SMILES |
COCCCNC1=NC(=O)NN=C1 |
Canonical SMILES |
COCCCNC1=NC(=O)NN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254167.png)
![ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B254169.png)
![Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254172.png)
![2-cyano-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B254174.png)
![2-bromo-3-phenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B254175.png)

![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B254180.png)
![3-[(2E)-2-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254182.png)

![6-amino-5-(phenylamino)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B254186.png)
![1-[[(E)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254188.png)
![3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]propanamide](/img/structure/B254189.png)
